molecular formula C19H40O3S2 B3035510 1,3-Bis(octylsulfinyl)-2-propanol CAS No. 32338-92-4

1,3-Bis(octylsulfinyl)-2-propanol

Cat. No.: B3035510
CAS No.: 32338-92-4
M. Wt: 380.7 g/mol
InChI Key: PHRYBBDFGXUWCV-UHFFFAOYSA-N
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Description

1,3-Bis(octylsulfinyl)-2-propanol is an organic compound characterized by the presence of two octylsulfinyl groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(octylsulfinyl)-2-propanol typically involves the reaction of 1,3-dihydroxypropane with octylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(octylsulfinyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: 1,3-Bis(octylsulfonyl)-2-propanol.

    Reduction: 1,3-Bis(octylsulfanyl)-2-propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(octylsulfinyl)-2-propanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized as a surfactant and emulsifying agent in various formulations.

Mechanism of Action

The mechanism of action of 1,3-Bis(octylsulfinyl)-2-propanol involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the sulfinyl groups can interact with thiol groups in proteins, potentially inhibiting enzyme activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(benzotriazol-1-yl)-propan-2-ol: Known for its antifungal activity.

    1,3-Bis(carboxymethyl)imidazolium chloride: Used as a catalyst in organic reactions.

    1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene: Studied for its reactivity with bismuth tribromide.

Uniqueness

1,3-Bis(octylsulfinyl)-2-propanol is unique due to its dual sulfinyl groups and long octyl chains, which confer distinct amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior and membrane interaction capabilities.

Properties

IUPAC Name

1,3-bis(octylsulfinyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O3S2/c1-3-5-7-9-11-13-15-23(21)17-19(20)18-24(22)16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRYBBDFGXUWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)CC(CS(=O)CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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